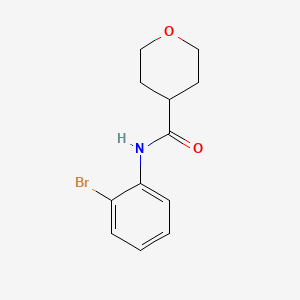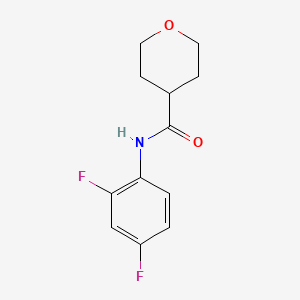
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide, commonly known as MTOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTOC is a heterocyclic compound that contains a thiazole ring and an oxane ring. It has a molecular formula of C8H9N3O2S and a molecular weight of 215.24 g/mol.
Mechanism of Action
The mechanism of action of MTOC is not fully understood. However, studies have shown that it inhibits the growth of bacteria by interfering with the synthesis of bacterial cell walls. In cancer cells, MTOC induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
MTOC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. In cancer cells, MTOC induces apoptosis and inhibits cell proliferation. Additionally, MTOC has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
MTOC has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. Additionally, it has been extensively studied, and its properties and mechanisms of action are well understood. However, MTOC also has some limitations. It is relatively insoluble in water, making it difficult to work with in aqueous solutions. Additionally, its stability can be affected by pH and temperature changes.
Future Directions
There are several potential future directions for research on MTOC. One area of interest is the development of new antibiotics based on MTOC's antimicrobial properties. Additionally, further research could be conducted to identify the specific mechanisms by which MTOC induces apoptosis in cancer cells. Finally, MTOC's anti-inflammatory properties could be further studied for their potential use in the treatment of inflammatory diseases.
Conclusion
In conclusion, MTOC is a promising compound with potential applications in various scientific fields. Its antimicrobial and anticancer properties make it a potential candidate for the development of new antibiotics and anticancer drugs. Further research is needed to fully understand its mechanisms of action and potential uses in the future.
Synthesis Methods
MTOC can be synthesized through various methods, including the reaction of 5-methyl-2-aminothiazole with ethyl oxalyl chloride in the presence of triethylamine. Another method involves the reaction of 5-methyl-2-aminothiazole with chloroacetic acid in the presence of sodium hydroxide.
Scientific Research Applications
MTOC has been extensively studied for its potential applications in various scientific fields. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. MTOC has also been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-11-10(15-7)12-9(13)8-2-4-14-5-3-8/h6,8H,2-5H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWDJDMTNLNFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)oxane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7538597.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(4-morpholin-4-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B7538628.png)

![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)




![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)

